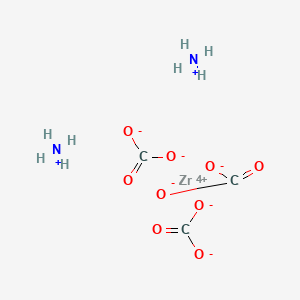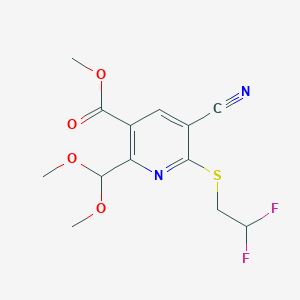
Methyl 5-cyano-6-(2,2-difluoroethylthio)-2-(dimethoxymethyl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-cyano-6-(2,2-difluoroethylthio)-2-(dimethoxymethyl)nicotinate is a complex organic compound that belongs to the class of nicotinates This compound is characterized by its unique structure, which includes a cyano group, a difluoroethylthio group, and a dimethoxymethyl group attached to a nicotinate core
Métodos De Preparación
The synthesis of Methyl 5-cyano-6-(2,2-difluoroethylthio)-2-(dimethoxymethyl)nicotinate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as methyl nicotinate, 2,2-difluoroethylthiol, and cyanide sources.
Reaction Conditions: The key steps involve nucleophilic substitution reactions, where the difluoroethylthio group is introduced to the nicotinate core
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including the use of catalysts and controlled temperatures to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Methyl 5-cyano-6-(2,2-difluoroethylthio)-2-(dimethoxymethyl)nicotinate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethylthio group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include bases, acids, and solvents such as dichloromethane or ethanol. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Methyl 5-cyano-6-(2,2-difluoroethylthio)-2-(dimethoxymethyl)nicotinate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers investigate its biological activity, including its effects on cellular processes and potential therapeutic applications.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of Methyl 5-cyano-6-(2,2-difluoroethylthio)-2-(dimethoxymethyl)nicotinate involves its interaction with molecular targets such as enzymes or receptors. The cyano group and difluoroethylthio group play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate specific pathways, leading to desired biological effects.
Comparación Con Compuestos Similares
Methyl 5-cyano-6-(2,2-difluoroethylthio)-2-(dimethoxymethyl)nicotinate can be compared with similar compounds such as:
Methyl 5-cyano-6-(ethylthio)-2-(dimethoxymethyl)nicotinate: This compound lacks the difluoro substitution, which may affect its reactivity and biological activity.
Methyl 5-cyano-6-(2,2-difluoroethylthio)-2-(methoxymethyl)nicotinate: The presence of a single methoxy group instead of two may influence its chemical properties and interactions.
Methyl 5-cyano-6-(2,2-difluoroethylthio)-2-(dimethyl)nicotinate: The absence of the methoxy groups can lead to differences in solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
864685-31-4 |
|---|---|
Fórmula molecular |
C13H14F2N2O4S |
Peso molecular |
332.33 g/mol |
Nombre IUPAC |
methyl 5-cyano-6-(2,2-difluoroethylsulfanyl)-2-(dimethoxymethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H14F2N2O4S/c1-19-12(18)8-4-7(5-16)11(22-6-9(14)15)17-10(8)13(20-2)21-3/h4,9,13H,6H2,1-3H3 |
Clave InChI |
LYQRXFHWQXQXJZ-UHFFFAOYSA-N |
SMILES canónico |
COC(C1=C(C=C(C(=N1)SCC(F)F)C#N)C(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


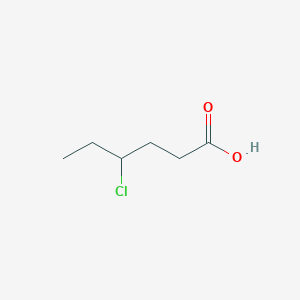

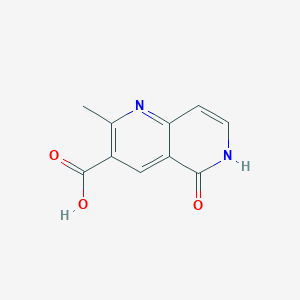

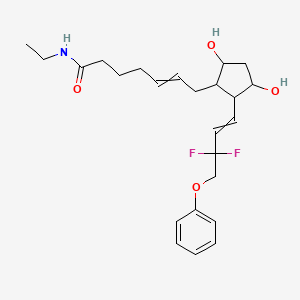
![1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol](/img/structure/B13403474.png)
![2-Chloro-2-[2-[4-chloro-2-(2-chlorobenzoyl)phenyl]diazenyl]-N,N-dimethyl-3-oxo-butanamide](/img/structure/B13403476.png)
![16-hydroxy-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(18),2(6),7,11(19),12,14,16-heptaen-9-one](/img/structure/B13403481.png)
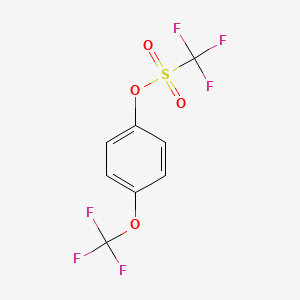
![azane;6-[6-carboxy-2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13403483.png)

![Acetic acid, difluoro[(2-hydroxyethyl)thio]-, ethyl ester](/img/structure/B13403489.png)
